molecular formula C16H10ClNO2 B12517644 2-(Benzo[d][1,3]dioxol-5-yl)-6-chloroquinoline

2-(Benzo[d][1,3]dioxol-5-yl)-6-chloroquinoline

Cat. No.: B12517644
M. Wt: 283.71 g/mol
InChI Key: CIMCVZMGHZXFIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzo[d][1,3]dioxol-5-yl)-6-chloroquinoline is a chemical compound that features a quinoline core substituted with a benzo[d][1,3]dioxole group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)-6-chloroquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloroquinoline and benzo[d][1,3]dioxole.

    Coupling Reaction: A palladium-catalyzed cross-coupling reaction is often employed to couple the benzo[d][1,3]dioxole moiety with the 2-chloroquinoline. This reaction is typically carried out in the presence of a base such as cesium carbonate and a ligand such as 2,2’-bis(diphenylphosphino)-1,1’-binaphthyl (BINAP).

    Reaction Conditions: The reaction is conducted under an inert atmosphere, usually argon, at elevated temperatures (around 100-120°C) for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d][1,3]dioxol-5-yl)-6-chloroquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the quinoline ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the quinoline ring.

    Coupling Reactions: Further coupling reactions can introduce additional functional groups to the molecule.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and bases such as sodium hydride.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted quinoline derivatives can be obtained.

    Oxidation Products: Oxidation can lead to the formation of quinoline N-oxides.

    Reduction Products: Reduction can yield dihydroquinoline derivatives.

Scientific Research Applications

2-(Benzo[d][1,3]dioxol-5-yl)-6-chloroquinoline has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is studied for its antimicrobial and antiviral properties.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yl)-6-chloroquinoline involves its interaction with biological targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of cell proliferation. Additionally, it may inhibit specific enzymes involved in cellular processes, contributing to its anticancer and antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzo[d][1,3]dioxol-5-yl)-quinoline: Lacks the chlorine atom but shares the benzo[d][1,3]dioxole and quinoline core.

    6-Chloroquinoline: Lacks the benzo[d][1,3]dioxole group but contains the quinoline core with a chlorine atom.

    2-(Benzo[d][1,3]dioxol-5-yl)-6-methoxyquinoline: Contains a methoxy group instead of a chlorine atom.

Uniqueness

2-(Benzo[d][1,3]dioxol-5-yl)-6-chloroquinoline is unique due to the presence of both the benzo[d][1,3]dioxole group and the chlorine atom on the quinoline core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H10ClNO2

Molecular Weight

283.71 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-6-chloroquinoline

InChI

InChI=1S/C16H10ClNO2/c17-12-3-5-14-10(7-12)1-4-13(18-14)11-2-6-15-16(8-11)20-9-19-15/h1-8H,9H2

InChI Key

CIMCVZMGHZXFIF-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC4=C(C=C3)C=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.